molecular formula C21H25F3N4O2 B469380 3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether

3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether

Cat. No.: B469380
M. Wt: 422.4g/mol
InChI Key: DIJVYYCCNRBEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, substituted with a methoxyphenyl group, a trifluoromethyl group, and an azepane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the methoxyphenyl and trifluoromethyl groups can be accomplished through electrophilic aromatic substitution reactions, while the azepane moiety can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

    Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing these compounds from others.

    Azepane-containing compounds: The azepane moiety contributes to the compound’s overall structure and reactivity, making it distinct from other compounds lacking this group.

Properties

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4g/mol

IUPAC Name

azepan-1-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C21H25F3N4O2/c1-30-15-8-6-7-14(11-15)17-12-18(21(22,23)24)28-19(26-17)16(13-25-28)20(29)27-9-4-2-3-5-10-27/h6-8,11,13,17-18,26H,2-5,9-10,12H2,1H3

InChI Key

DIJVYYCCNRBEMD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCCCCC4)N2)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCCCCC4)N2)C(F)(F)F

Origin of Product

United States

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